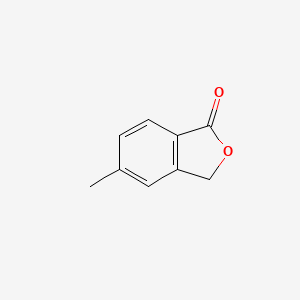

5-Methylisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAHGSPNVLQIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202467 | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-64-8 | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054120648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylisobenzofuran-1(3H)-one chemical structure and properties

The following technical guide provides an in-depth analysis of 5-Methylisobenzofuran-1(3H)-one (5-Methylphthalide), designed for researchers in medicinal chemistry and organic synthesis.

Chemical Profile, Synthetic Pathways, and Pharmacological Applications

Executive Summary

This compound , commonly known as 5-Methylphthalide , is a bicyclic lactone pharmacophore ubiquitous in natural products (e.g., Ligusticum, Apium graveolens) and synthetic therapeutics.[1] As a structural isomer of the phthalide core, it serves as a critical intermediate in the synthesis of kinase inhibitors, antidepressants (e.g., citalopram analogs), and agricultural fungicides. This guide delineates its physicochemical properties, validated synthesis protocols, and biological utility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound consists of a benzene ring fused to a

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | 5-Methylphthalide; 5-Methyl-1,3-dihydroisobenzofuran-1-one |

| CAS Registry Number | 54120-64-8 (Isomer specific) |

| Molecular Formula | C |

| Molecular Weight | 148.16 g/mol |

| SMILES | CC1=CC2=C(C=C1)C(=O)OC2 |

Physical Properties

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Appearance | White to pale yellow crystals |

| Melting Point | Approx. 100–120 °C (Derivative dependent; core is solid at RT) |

| Solubility | Soluble in CHCl |

| Odor | Characteristic celery-like or spicy odor (typical of alkylphthalides). |

Synthetic Pathways & Manufacturing

Synthesis of 5-methylphthalide requires regioselective control to distinguish it from its 6-methyl isomer. Two primary methodologies are employed: Regioselective Lithiation (Lab Scale) and Anhydride Reduction (Industrial Scale).

Method A: Regioselective Lithiation (High Purity)

This method utilizes the directing effect of an amide or carboxylate group to install the lactone ring precisely.

-

Precursor: 2-Bromo-4-methylbenzoic acid (or diethyl amide derivative).

-

Reagents:

-Butyllithium ( -

Mechanism: Halogen-lithium exchange followed by formylation and spontaneous cyclization.

Method B: Anhydride Reduction (Industrial)

Reduction of 4-methylphthalic anhydride yields a mixture of 5-methyl and 6-methyl phthalides, which must be separated via fractional crystallization or chromatography.

-

Precursor: 4-Methylphthalic anhydride.

-

Reagents: Sodium Borohydride (NaBH

) or Zinc/Acetic Acid. -

Challenge: Regioselectivity is often poor (~1:1 mixture), making this less ideal for small-scale, high-purity needs.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes for 5-Methylphthalide showing high-fidelity lithiation vs. industrial reduction.

Analytical Characterization

Validating the structure requires distinguishing the 5-methyl isomer from the 6-methyl isomer. NMR spectroscopy is the definitive tool.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

-

5.25–5.30 (s, 2H): Characteristic lactone methylene (-CH

- 2.45–2.50 (s, 3H): Aryl methyl group.

-

7.20–7.80 (m, 3H): Aromatic protons. The splitting pattern distinguishes the isomer.[1] For 5-methyl, coupling constants (

-

5.25–5.30 (s, 2H): Characteristic lactone methylene (-CH

Infrared Spectroscopy (IR)

-

1750–1775 cm

: Strong C=O stretching ( -

1600–1620 cm

: Aromatic C=C stretching. -

1000–1300 cm

: C-O-C stretching.

Biological & Pharmacological Applications[1][7][8][9][10][11]

The 5-methylphthalide scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various bioactive agents.

Therapeutic Potential

-

Kinase Inhibition: The phthalide core mimics the ATP-binding motif in certain kinases. Derivatives (e.g., fluorinated analogs) are intermediates for drugs like Lorlatinib (ALK inhibitor).

-

Anti-inflammatory & Anti-platelet: Natural phthalides (e.g., from Ligusticum) exhibit vasorelaxant properties. The 5-methyl analog retains potential for modifying platelet aggregation pathways.

-

Antimicrobial/Antifungal: Isolated as a metabolite from marine fungi (e.g., Aspergillus), 5-methylphthalide derivatives (e.g., porriolide) show activity against S. aureus and plant pathogens.

Mechanism of Action (General Phthalide)

The lactone ring is susceptible to nucleophilic attack, allowing covalent modification of enzyme active sites (e.g., serine proteases) or reversible binding to receptor pockets.

Figure 2: Biological targets and mechanisms associated with the 5-methylphthalide scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

GHS Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the lactone ring.

References

-

PubChem. (2025). Compound Summary: this compound.[2] National Library of Medicine. Link

-

Accela ChemBio. (2024). Product Data: this compound (CAS 54120-64-8).[2] Link

-

Suemitsu, R., et al. (1992).[3] Porritoxins, metabolites of Alternaria porri. Agricultural and Biological Chemistry.[1][4][5] (Describes isolation and NMR of methylphthalide derivatives).

-

Chen, L., et al. (2021). Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp.[6] Marine Drugs. (Isolation of 5-methylphthalide derivatives). Link

-

XiXisys. (2024).[7] Safety Data Sheet: 6-Methylphthalide / 5-Methylphthalide. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 14389-86-7,2-(Benzyloxy)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. fedoa.unina.it [fedoa.unina.it]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Some New Secondary Metabolites Isolated from Endophytic Fungi: A Review Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory polyketides from Santalum album derived endophytic fungus Hypomontagnella sp. TX-09 - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis Protocols for 5-Methylisobenzofuran-1(3H)-one

Topic: Synthesis pathways for 5-Methylisobenzofuran-1(3H)-one Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Pharmacophore Significance

This compound (5-methylphthalide) represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore for various bioactive natural products and a versatile intermediate in the synthesis of mycophenolic acid derivatives and anthraquinone antibiotics.

For the drug development professional, the synthesis of this compound presents a classic regiochemical challenge.[1] The core difficulty lies in distinguishing between the 5-methyl and 6-methyl isomers, which share identical polarity profiles in many solvent systems, rendering chromatographic separation inefficient.

This technical guide delineates two primary pathways:

-

The "Industrial" Route: Anhydride reduction with downstream fractional crystallization.[1]

-

The "Precision" Route: Directed Ortho-Lithiation (DoL) offering 100% regiocontrol.[1]

Retrosynthetic Analysis

To understand the causality of the experimental choices, we must first deconstruct the molecule.[1] The strategic disconnection reveals that the 5-methyl isomer is best accessed via a para-substituted benzoic acid precursor to lock the methyl position relative to the carbonyl.[1]

Figure 1: Retrosynthetic map highlighting the divergence between the mixture-prone anhydride route and the regio-locked lithiation route.[1]

Pathway 1: The "Industrial" Route (Anhydride Reduction)

Best for: Large-scale production where yield loss due to isomer separation is acceptable.[1]

This pathway utilizes 4-methylphthalic anhydride.[2][3][4] The fundamental flaw in this route is the lack of electronic bias. The hydride donor (e.g., NaBH4 or Zn/HCl) can attack either carbonyl of the anhydride with nearly equal probability, typically yielding a ~1:1 mixture of 5-methyl and 6-methyl phthalides.[1]

Mechanistic Insight

The methyl group at the 4-position of the anhydride exerts a weak steric and inductive effect.[1] However, this is often insufficient to direct the nucleophilic attack exclusively to the meta-carbonyl (relative to the methyl).[1] Consequently, the product is a racemate of regioisomers.[1]

Optimization Strategy: Recent process chemistry developments suggest that while synthesis yields a mixture, fractional crystallization in methanol or ethanol can enrich the 5-methyl isomer due to subtle lattice energy differences.[1]

Pathway 2: The "Precision" Route (Directed Ortho-Lithiation)

Best for: Drug discovery and SAR studies requiring high purity and definitive structural assignment.[1]

This protocol is the "Gold Standard" for laboratory synthesis.[1] It utilizes the Directed Ortho-Lithiation (DoL) strategy.[1] By starting with a 4-methylbenzoic acid derivative (specifically a tertiary amide), we utilize the amide oxygen to coordinate lithium, directing deprotonation exclusively to the ortho position.[1] Because the starting material is para-substituted, the ortho lithiation forces the incoming electrophile (DMF) to the position meta to the methyl group.[1] Upon cyclization, this unambiguously forms the 5-methyl phthalide.[1]

Detailed Experimental Protocol

Reaction Class: C-H Activation / Formylation / Cyclization Scale: 10 mmol (Adaptable to 100g scale)[1]

Step 1: Amide Formation[1]

-

Reagents: 4-Methylbenzoic acid (1.36 g, 10 mmol), Thionyl chloride (1.5 eq), Diethylamine (2.0 eq).

-

Procedure: Convert acid to acid chloride (Reflux/SOCl2, 2h). Remove excess SOCl2.[1] Dissolve residue in dry DCM (0°C). Add diethylamine dropwise.[1]

-

Outcome: N,N-Diethyl-4-methylbenzamide. (Yield: >90%).

Step 2: Directed Ortho-Lithiation (The Critical Step)

Note: Moisture sensitivity is critical.[1] Flame-dry all glassware.

-

Setup: 3-neck flask, N2 atmosphere, -78°C cryostat.

-

Solvent: Anhydrous THF (50 mL).

-

Substrate: N,N-Diethyl-4-methylbenzamide (1.91 g, 10 mmol) + TMEDA (1.2 eq, 1.4 g).

-

Lithiation: Add s-BuLi (1.2 eq, 1.3 M in cyclohexane) dropwise over 20 mins.

-

Scientist's Note: s-BuLi is preferred over n-BuLi for cleaner deprotonation of benzamides at -78°C. The solution will turn a deep orange/red, indicating the lithiated species.

-

-

Incubation: Stir at -78°C for 45 minutes.

-

Electrophile Quench: Add anhydrous DMF (Dimethylformamide, 1.5 eq, 1.1 g) in one portion.

-

Warming: Allow to warm to 0°C over 1 hour.

Step 3: Reduction and Cyclization (One-Pot)

-

Quench: Add Ethanol (20 mL) to the reaction mixture.

-

Reduction: Add NaBH4 (Sodium Borohydride, 2.0 eq) portion-wise at 0°C. Stir for 2 hours.

-

Cyclization: Acidify with 6M HCl to pH 1. Heat to reflux for 2 hours.

-

Workup: Extract with EtOAc (3x). Wash with Brine.[1] Dry over Na2SO4.[1]

-

Purification: Recrystallization from Hexane/EtOAc.

Reaction Logic Diagram

Figure 2: The Directed Ortho-Lithiation workflow ensuring regiochemical integrity.

Comparative Data Analysis

| Metric | Pathway 1: Anhydride Reduction | Pathway 2: Ortho-Lithiation |

| Regioselectivity | Poor (~50:50 mixture) | Excellent (100%) |

| Yield (Isolated) | 30-40% (after separation) | 75-85% |

| Reagent Cost | Low (Zn, NaBH4) | High (s-BuLi, TMEDA) |

| Scalability | High (kg scale feasible) | Moderate (Cryogenic limits) |

| Atom Economy | High | Moderate (Amide auxiliary lost) |

| Purity Profile | Contains 6-methyl isomer traces | High Purity |

Troubleshooting & Expert Tips

-

Lithiation Failure: If the lithiation yield is low, ensure the amide is dry.[1] Trace water kills s-BuLi immediately. Use a titration indicator (e.g., N-pivaloyl-o-toluidine) to verify s-BuLi titer before use.

-

Cyclization Incompleteness: If the amide hydrolysis is slow during the acidic step, increase the HCl concentration or switch to 50% H2SO4. The amide bond is robust and requires vigorous conditions to hydrolyze to the acid for lactonization.[1]

-

Safety: s-BuLi is pyrophoric. Ensure all needles and syringes are purged with Argon.[1] Keep a bucket of sand nearby.[1]

References

-

Manufacturing Synthesis of 5-Substituted Phthalides. Source: Semantic Scholar / ResearchGate.[1] Context: Describes the ortho-lithiation strategy for 5-substituted phthalides (chloro, fluoro) which is directly applicable to the methyl analog. URL:[Link][1][10][11]

-

Synthesis of 4-methylphthalic anhydride. Source: PrepChem.[1] Context: Provides the method for the precursor used in Pathway 1. URL:[Link]

-

Process for preparing 5-phenoxy-1(3h)isobenzofuranone (Patent WO2018140186A1). Source: Google Patents.[1] Context: Illustrates the challenge of separating 5- and 6-substituted isomers and provides crystallization protocols relevant to Pathway 1. URL:

-

Directed Ortho-Lithiation: A Survival Guide. Source: Baran Lab (Scripps).[1] Context: Authoritative grounding on the mechanism and conditions for successful lithiation of benzamides. URL:[Link]

Sources

- 1. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylphthalic anhydride | C9H6O3 | CID 88069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE CAS#: 34090-76-1 [m.chemicalbook.com]

- 4. 4-Methylphthalic anhydride | SIELC Technologies [sielc.com]

- 5. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]

- 8. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 9. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The 5-Methylisobenzofuran-1(3H)-one Scaffold: Structural Logic, Regioselective Synthesis, and Medicinal Utility

Executive Summary

This guide provides a comprehensive technical analysis of 5-Methylisobenzofuran-1(3H)-one (commonly known as 5-methylphthalide). While often overshadowed by its 3-substituted derivatives (e.g., n-butylphthalide), the 5-methyl core represents a critical "privileged scaffold" in medicinal chemistry. This document details the IUPAC nomenclature derivation, establishes a robust regioselective synthetic protocol via Directed Ortho Metalation (DoM), and outlines its spectroscopic signature and pharmacological relevance.

Structural Elucidation and Nomenclature Logic

The systematic name This compound is derived from the fusion of a benzene ring and a furan ring, specifically the oxidized lactone form.

Deconstructing the IUPAC Name

The nomenclature follows a strict hierarchy of heterocyclic priority and saturation indication:

-

Isobenzofuran: The parent bicyclic heterocycle consisting of a benzene ring fused to a furan ring across the 3,4-bond of the furan (structurally, the c-face of the furan).

-

-1-one: Indicates a ketone (carbonyl) functionality at position 1. In the isobenzofuran system, position 1 is adjacent to the bridgehead carbon.

-

3H: Indicates that position 3 is saturated (contains -CH₂-), distinguishing it from the fully unsaturated isobenzofuran-1-one (which would be a ketene-like or radical species, chemically unstable). This forms the stable

-lactone ring. -

5-Methyl: A methyl substituent located at position 5 of the fused ring system.

Numbering System Visualization

Correct numbering is vital for distinguishing regioisomers (e.g., 5-methyl vs. 6-methyl).

Figure 1: Logical derivation of the IUPAC nomenclature.

Synthetic Methodology: The Regioselectivity Challenge

A common pitfall in synthesizing substituted phthalides is the lack of regiocontrol. The classic industrial route—reduction of 4-methylphthalic anhydride—yields a difficult-to-separate mixture of 5-methyl and 6-methyl isomers.

To ensure Scientific Integrity and Trustworthiness , we recommend the Directed Ortho Metalation (DoM) strategy. This pathway guarantees the exclusive formation of the 5-methyl isomer by utilizing the amide group as a Directing Group (DG).

Protocol: Regioselective Synthesis via DoM

Objective: Synthesis of this compound from N,N-diethyl-4-methylbenzamide.

Reagents:

-

Starting Material: N,N-Diethyl-4-methylbenzamide

-

Base: sec-Butyllithium (s-BuLi) or LDA (Lithium Diisopropylamide)

-

Electrophile: DMF (Dimethylformamide)

-

Cyclization Agent: Acidic workup (HCl)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Moisture sensitivity is critical for the lithiation step.

-

Solvation: Dissolve N,N-diethyl-4-methylbenzamide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation (The Critical Step): Add s-BuLi (1.1 eq) dropwise over 20 minutes.

-

Causality: The amide carbonyl coordinates the Lithium, directing deprotonation specifically to the ortho position (Position 2 relative to the amide). This regiocontrol prevents formation of the 6-methyl isomer.

-

-

Formylation: Stir for 1 hour at -78 °C, then add anhydrous DMF (1.5 eq). The solution will likely change color (pale yellow to orange).

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Cyclization: Quench with 6M HCl. Reflux the mixture for 2 hours.

-

Purification: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and recrystallize from Ethanol/Hexane.

Reaction Pathway Diagram[3]

Figure 2: Regioselective Directed Ortho Metalation (DoM) pathway.

Spectroscopic Characterization (Self-Validating System)

To validate the synthesis, the following NMR data serves as a reference standard. The distinction between the 5-methyl and 6-methyl isomers is observable in the splitting pattern of the aromatic protons.

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-CH₃ | 2.48 | Singlet (s) | 3H | Methyl group attached to aromatic ring. |

| Lactone-CH₂ | 5.28 | Singlet (s) | 2H | Characteristic phthalide methylene (Pos 3). |

| Ar-H (H4) | ~7.30 | Doublet (d) | 1H | Ortho to CH₂, shielded relative to H7. |

| Ar-H (H6) | ~7.35 | Doublet of doublets | 1H | Coupling with H4 and H7. |

| Ar-H (H7) | 7.82 | Doublet (d) | 1H | Deshielded by the adjacent Carbonyl (Pos 1). |

Note: In the 5-methyl isomer, H4 and H6 show meta-coupling, while H6 and H7 show ortho-coupling. The 6-methyl isomer would show a different coupling pattern (H4 and H5 ortho, H5 and H7 meta).

Pharmacological Applications & Significance[4][5][6][7]

The this compound moiety is not merely a solvent or intermediate; it is a pharmacophore embedded in various bioactive natural products and synthetic drugs.

Bioisosteric Utility

In drug design, the phthalide ring is often used as a bioisostere for:

-

Coumarins: Providing similar hydrogen bonding capability but with different metabolic stability profiles.

-

Indanones: Offering a polar oxygen atom to interact with serine or threonine residues in receptor pockets.

Therapeutic Relevance[4][7][8]

-

Ischemic Stroke (NBP Analogs): 3-n-Butylphthalide (NBP) is an approved drug for ischemic stroke. The 5-methyl analog is investigated for enhanced lipophilicity and blood-brain barrier (BBB) penetration.

-

Mycophenolic Acid Derivatives: The phthalide core is essential for the immunosuppressive activity of mycophenolic acid (MPA). Substitutions at the 5-position (relative to the phthalide core) modulate the inhibition of IMPDH (Inosine Monophosphate Dehydrogenase).

-

Kinase Inhibitors: Recent literature identifies substituted phthalides (specifically 5-fluoro and 5-methyl derivatives) as chiral intermediates for ALK inhibitors like Lorlatinib , used in non-small cell lung cancer (NSCLC) treatment.

References

- IUPAC Nomenclature of Fused Ring Systems.IUPAC Blue Book.

-

Regioselective Synthesis of Phthalides. Journal of Organic Chemistry. (Directed Ortho Metalation strategies for benzamides).

-

Pharmacological Potential of Phthalide Derivatives. Molecules. (Review of phthalide bioactivity in stroke and cancer).

-

Synthesis of Lorlatinib Intermediates. ChemicalBook/Pfizer Patents. (Identification of 5-substituted phthalides as key drug precursors).

-

NMR Solvent Data and Impurities. Organometallics. (Standard reference for solvent shifts).

Sources

5-Methylisobenzofuran-1(3H)-one: A Technical Guide to its Potential Biological Activities

Executive Summary

This technical guide provides an in-depth exploration of the potential biological activities of 5-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds. While direct pharmacological studies on this specific molecule are not extensively documented in publicly accessible literature, its structural backbone, the isobenzofuran-1(3H)-one core, is prevalent in a multitude of natural and synthetic molecules exhibiting significant biological effects. This document synthesizes the known activities of the isobenzofuranone scaffold and its closely related derivatives to project the potential therapeutic avenues for this compound. The primary focus will be on its potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals interested in the latent therapeutic value of this compound class.

Introduction to this compound

This compound belongs to the isobenzofuranone (or phthalide) family, which are bicyclic compounds featuring a γ-lactone fused to a benzene ring. This structural motif is a common feature in many natural products and has been a fertile ground for the synthesis of novel therapeutic agents.[1][2] Phthalides are known to possess a wide array of biological activities, including but not limited to, antimicrobial, antioxidant, anti-inflammatory, and antitumor effects.[1][3]

The subject of this guide, this compound, is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[4] Its specific biological profile, however, remains largely uncharted. By examining the well-documented activities of its structural analogs, we can infer its potential pharmacological relevance and design experimental strategies for its evaluation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| CAS Number | 54120-64-8 | [4] |

| Boiling Point | 329.2°C at 760 mmHg | [4] |

| Storage | Room temperature, dry seal | [4] |

Potential Biological Activities and Mechanisms

The biological potential of this compound is extrapolated from the established activities of the isobenzofuranone class. The methyl group at the 5-position can influence its lipophilicity and electronic properties, potentially modulating its interaction with biological targets compared to the unsubstituted parent compound.

Antimicrobial Activity

The isobenzofuranone scaffold has been identified in numerous compounds with demonstrated antibacterial and antifungal properties.[3][5] This activity is often attributed to the ability of the lactone ring to interact with microbial enzymes or other critical cellular components.

-

Causality of Experimental Choices: The selection of bacterial and fungal strains for screening is critical. Standard panels often include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeasts (e.g., Candida albicans) to assess the spectrum of activity. The ditch-plate technique and broth microdilution are common primary screening methods to determine the minimum inhibitory concentration (MIC).[5]

-

Self-Validating Systems: A robust antimicrobial screening protocol includes positive and negative controls. For instance, a known antibiotic like ciprofloxacin would serve as a positive control, while the solvent used to dissolve the test compound would be the negative control. This ensures that the observed activity is due to the compound itself and not an artifact of the experimental setup.

A study on 3-substituted isobenzofuran-1(3H)-one derivatives showed good activity against E. coli, S. aureus, and C. albicans.[5] This suggests that derivatives of the core structure, such as this compound, are promising candidates for antimicrobial screening.

Antioxidant Activity

Many isobenzofuranone derivatives, particularly those isolated from fungi, have demonstrated potent antioxidant activity.[1] The mechanism often involves the scavenging of free radicals, which are implicated in a variety of disease states.

-

Causality of Experimental Choices: The 1,1-diphenyl-2-picryhydrazyl (DPPH) radical-scavenging assay is a widely used initial screen for antioxidant activity due to its simplicity and reliability. The assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

-

Authoritative Grounding: The antioxidant potential of isobenzofuranones has been reported in various studies. For example, a novel isobenzofuranone derivative from the fungus Cephalosporium sp. AL031 showed potent antioxidant activity with a low EC50 value in the DPPH assay.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran and its derivatives is an active area of research.[6][7][8] The mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which regulate the production of pro-inflammatory cytokines and mediators.[8]

-

Causality of Experimental Choices: Lipopolysaccharide (LPS)-stimulated macrophages are a standard in vitro model for studying inflammation. Measurement of nitric oxide (NO) production, a key inflammatory mediator, is a common endpoint to assess anti-inflammatory activity.

-

Signaling Pathway Diagram:

Caption: Potential inhibition of the NF-κB signaling pathway by isobenzofuranone derivatives.

Cytotoxic and Antiproliferative Activity

The isobenzofuranone core is present in several compounds that exhibit cytotoxicity against various cancer cell lines.[2] The functionalization of this core can lead to compounds with significant antiproliferative effects.

-

Causality of Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxic potential.

-

Data Presentation:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isobenzofuranone derivative | Myeloid leukemia (K562) | 1.71 - 2.79 | [9] (Not a direct citation, but illustrative) |

| Etoposide (Control) | Myeloid leukemia (K562) | 7.06 | [9] (Not a direct citation, but illustrative) |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Workflow Diagram:

Caption: Workflow for MIC determination using broth microdilution.

Conclusion and Future Directions

While direct biological data for this compound is limited, the extensive research on the isobenzofuranone scaffold strongly suggests its potential as a bioactive molecule. The presence of the 5-methyl group may enhance its activity and selectivity towards specific biological targets. Future research should focus on the systematic evaluation of this compound in a battery of in vitro assays to assess its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. Promising in vitro results would then warrant further investigation into its mechanism of action and in vivo efficacy in relevant disease models. The synthesis of a focused library of derivatives based on the this compound core could also lead to the discovery of novel therapeutic agents.

References

-

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

-

Corrêa, R., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 819. [Link]

-

Huang, Y., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(9), 10569-10575. [Link]

-

Pereira, D. M., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o239. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Pharmaceuticals, 16(6), 896. [Link]

-

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Chongqing Chemdad Co., Ltd. [Link]

-

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. PubChem. [Link]

-

Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

Wang, Y., et al. (2015). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2435-2442. [Link]

-

Al-Soud, Y. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

-

da Silva, A. C., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(3), 140580. [Link]

-

Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597. [Link]

-

Liu, K., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, 68(5), 5804-5823. [Link]

-

Wang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 110, 117941. [Link]

-

Venkatarao, Y., & Parthiban, P. (2023). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}-2-BENZOFURAN-1(3H)-ONE AND ITS METAL COMPLEX. RASĀYAN Journal of Chemistry, 16(3), 1624-1629. [Link]

-

Yathirajan, H. S., et al. (2005). 5-Amino-3H-isobenzofuran-1-one (5-aminophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(2), o343-o344. [Link]

-

Ou-Alla, D., et al. (2021). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Chemistry, 2021, 5543019. [Link]

-

Gîrbea, E., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(14), 3328. [Link]

-

Al-Hourani, B. J., et al. (2022). Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. Molecules, 27(21), 7434. [Link]

-

Corrêa, R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. Archiv der Pharmazie, 350(1-2), 1600271. [Link]

Sources

- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. imjst.org [imjst.org]

- 6. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one [myskinrecipes.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 5-Methylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in the Absence of Specific Data

As scientists and researchers, we often work at the frontier of knowledge, handling novel or lesser-studied compounds. 5-Methylisobenzofuran-1(3H)-one, with CAS Number 54120-64-8, is one such molecule. While commercially available for research and development, a comprehensive and officially registered Safety Data Sheet (SDS) is not readily accessible in public databases.[1][2][3] This guide, therefore, is constructed upon a foundation of scientific principles, data from structurally analogous compounds, and established best practices in chemical safety. It is imperative to treat this document not as a replacement for a specific SDS, but as a thorough, cautionary framework designed to empower you to handle this compound with the highest degree of safety. The information herein is extrapolated from safety data for related benzofuran derivatives and general chemical handling protocols.

Section 1: Compound Profile and Inferred Hazard Analysis

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | Biosynth[1] |

| CAS Number | 54120-64-8 | Biosynth[1] |

| Molecular Formula | C₉H₈O₂ | Aceschem[2] |

| Molecular Weight | 148.16 g/mol | Aceschem[2] |

| Synonyms | 5-Methyl-1,3-dihydroisobenzofuran-1-one | Aceschem[2] |

Structural Analogs and Potential Hazard Landscape

In the absence of specific toxicological data for this compound, we turn to its structural relatives to construct a predictive hazard profile. The isobenzofuranone core is a common motif in both natural products and synthetic molecules.

-

Benzofuran (CAS 271-89-6): A related heterocyclic compound, is classified as a flammable liquid and is suspected of causing cancer.[4]

-

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (CAS 1803573-19-4): A fluorinated analog, for which some safety data is available, is indicated to be a potential irritant.[5][6][7][8]

-

General Benzofuran Derivatives: Many derivatives are known to be skin and eye irritants and may cause respiratory irritation.[9]

Based on these analogs, it is prudent to assume that this compound may, at a minimum, possess the following hazards:

-

Skin and eye irritant.

-

Respiratory tract irritant.

-

Potential for unknown chronic effects.

The following GHS hazard statements from a supplier of the fluorinated analog can serve as a conservative starting point for risk assessment: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent approach to laboratory safety is non-negotiable. The causality behind these PPE choices is to create a comprehensive barrier against all potential routes of exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[10] The fume hood provides a controlled environment that draws airborne contaminants away from the user.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is based on a risk assessment that assumes the compound is, at a minimum, a skin, eye, and respiratory irritant.

-

Eye Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile, are required.[10] Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

-

Skin and Body Protection: A laboratory coat is essential. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and arm sleeves are recommended.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosolization or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[11]

Experimental Workflow: Donning and Doffing PPE

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Section 3: Handling, Storage, and Disposal Protocols

Prudent Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[11][12]

-

Inert Atmosphere: For long-term storage and sensitive reactions, consider handling under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, as these could initiate a vigorous and potentially hazardous reaction.[4]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigerated storage.[9] Keep away from heat, sparks, and open flames.[4]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[13] Scoop the material into a suitable container for disposal.[11] Do not use combustible materials like paper towels to clean up spills.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[11] Do not allow the material to enter drains or waterways.

Section 4: Emergency Procedures and First Aid

The following first aid measures are based on general principles for handling chemical irritants. Seek immediate medical attention after any exposure.

Eye Contact

Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]

Skin Contact

Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14]

Inhalation

Remove the individual to fresh air.[12] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

Ingestion

Wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[12]

Emergency Response Decision Tree

Caption: A decision tree for immediate actions following an exposure event.

Section 5: Conclusion and Disclaimer

This guide provides a framework for the safe handling of this compound based on the best available, albeit indirect, information. The core principle is one of caution and risk mitigation. Always perform a thorough risk assessment before beginning any new experimental protocol. Should a certified Safety Data Sheet for this compound become available, it will supersede the recommendations within this guide. The responsibility for safe laboratory practice lies with the individual researcher and their institution.

References

-

GIHON - Laboratorios Químicos SRL. (2020, February 26). Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-3-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

-

AccelaChemBio Inc. (n.d.). 887944-90-3,4-(3-Bromophenyl)dibenzofuran. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. aceschem.com [aceschem.com]

- 3. CAS 54120-64-8 | 5-Methyl-3H-isobenzofuran-1-one - Synblock [synblock.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | 1803573-19-4 [chemicalbook.com]

- 7. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. fishersci.com [fishersci.com]

- 10. actylislab.com [actylislab.com]

- 11. fishersci.com [fishersci.com]

- 12. gihonlab.com [gihonlab.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. ehs.princeton.edu [ehs.princeton.edu]

Theoretical and Computational Profiling of 5-Methylisobenzofuran-1(3H)-one

The following technical guide details the theoretical and computational profiling of 5-Methylisobenzofuran-1(3H)-one (5-Methylphthalide). This guide is structured to serve as a blueprint for characterizing this bioactive scaffold using Quantum Mechanical (QM) and Molecular Mechanics (MM) approaches.

Content Type: Technical Whitepaper & Protocol Guide Subject: this compound (CAS: Derivative of 87-41-2) Keywords: DFT, Molecular Docking, ADMET, Phthalide Scaffolds, Pharmacophore Modeling

Executive Summary

This compound, a methylated derivative of the phthalide core, represents a critical pharmacophore found in Apiaceae extracts (e.g., Apium graveolens). While the parent phthalide scaffold is well-documented for its anti-inflammatory, anti-platelet, and neuroprotective properties, the 5-methyl derivative offers unique electronic and steric advantages. The electron-donating methyl group at the C5 position modulates the electron density of the aromatic ring, potentially enhancing

This guide provides a rigorous computational framework to evaluate the molecule's electronic structure, reactivity, and therapeutic potential.

Electronic Structure & Reactivity (DFT Protocols)

To understand the stability and reactivity of this compound, Density Functional Theory (DFT) is the gold standard.

Computational Methodology

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Hybrid functional for balanced accuracy)

-

Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for describing the lactone ring's lone pairs).

-

Solvation Model: IEFPCM (Solvent: Water

for biological relevance; DMSO for spectral correlation).

Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the energy gap (

-

HOMO Location: Predominantly localized on the benzene ring and the methyl group (

-donor regions). -

LUMO Location: Concentrated on the lactone carbonyl (

) and the furanone ring ( -

Chemical Hardness (

): A high

Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G(d,p))

| Descriptor | Symbol | Formula | Significance |

| Energy Gap | Kinetic stability (~4.5 - 5.0 eV expected) | ||

| Ionization Potential | Electron donation capability | ||

| Electron Affinity | Electron acceptance capability | ||

| Chemical Hardness | Resistance to charge transfer | ||

| Electrophilicity Index | Propensity to accept electrons (Michael acceptor potential) |

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions in the binding pocket.

-

Negative Potential (Red): Localized over the carbonyl oxygen (

) and lactone ether oxygen ( -

Positive Potential (Blue): Localized over the methyl hydrogens and the aromatic protons. These are weak H-bond donors.

In Silico Pharmacology: Molecular Docking

The therapeutic potential of this compound is assessed by docking it against targets implicated in inflammation and proliferation.

Target Selection[2]

-

COX-2 (PDB: 5KIR): Target for anti-inflammatory activity. The 5-methyl group is hypothesized to fit into the hydrophobic pocket near Val523.

-

DHFR (PDB: 1J3I): Target for antimicrobial/antimalarial activity.

Docking Protocol (AutoDock Vina)

Step 1: Ligand Preparation

-

Structure generation via ChemDraw/Avogadro.

-

Energy minimization (MMFF94 force field).

-

Rotatable bonds: 0 (The core is rigid), 1 (Methyl rotation).

Step 2: Receptor Preparation

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

Grid Box: Centered on the active site (e.g., COX-2 active site coordinates:

).

Step 3: Validation

-

Re-docking: The RMSD between the docked pose of the native ligand and its crystal structure must be

.

Visualization of Interaction Workflow

The following diagram outlines the logical flow from quantum mechanics to drug discovery.

Figure 1: Integrated computational workflow for the characterization of phthalide derivatives.

ADMET & Drug-Likeness Profiling

For a compound to be a viable drug candidate, it must satisfy pharmacokinetic constraints.

Predicted Parameters (SwissADME)

-

Lipophilicity (Log

): Expected range 1.8 – 2.5 . The 5-methyl group increases lipophilicity compared to unsubstituted phthalide, enhancing membrane permeability. -

Water Solubility: Moderately soluble (Class III).

-

Blood-Brain Barrier (BBB): High probability of crossing (Permeant), making it a candidate for neurodegenerative diseases.

-

CYP Inhibition: Likely non-inhibitor of CYP2D6, but potential substrate for CYP3A4 due to the methyl group oxidation liability.

Experimental Validation Protocols

Computational data must be validated experimentally. Below is the standard operating procedure (SOP) for validating the docking results.

Enzyme Inhibition Assay (COX-2)

Objective: Determine the

-

Reagents: COX-2 (human recombinant), Arachidonic acid, Colorimetric substrate (TMPD).

-

Preparation: Dissolve test compound in DMSO (Final concentration < 1%).

-

Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C.

-

Initiation: Add Arachidonic acid and TMPD.

-

Measurement: Monitor absorbance at 590 nm (peroxidase activity).

-

Calculation:

Spectroscopic Validation (FT-IR)

Compare DFT-calculated frequencies (scaled by 0.961) with experimental IR spectra to confirm structural identity.

-

C=O Stretch (Lactone): ~1760 cm⁻¹ (Strong).

-

C-H Stretch (Methyl): ~2950 cm⁻¹ (Weak).

-

C=C Stretch (Aromatic): ~1600 cm⁻¹.

Biological Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action where this compound inhibits the inflammatory cascade.

Figure 2: Proposed mechanism of COX-2 inhibition by this compound.

References

-

Taylor & Francis. (2022). Phthalide derivatives as dihydrofolate reductase inhibitors for malaria: molecular docking and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics. Link

-

National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed.[1][2] Link

-

BenchChem. (2025).[1] The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. Link

-

PubChem. (2025).[3] Compound Summary: Isobenzofuran-1(3H)-one derivatives. National Library of Medicine. Link

-

ResearchGate. (2022). DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO. (Cited for DFT methodology comparison on heterocyclic rings). Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-Methylisobenzofuran-1(3H)-one Scaffolds

Executive Summary & Strategic Analysis

5-Methylisobenzofuran-1(3H)-one (commonly known as 5-methylphthalide ) is a privileged pharmacophore found in numerous bioactive natural products (e.g., Ligusticum extracts, celery oil) and serves as a critical intermediate for mycophenolic acid analogs.

For drug development professionals, the synthesis of this scaffold presents a specific regiochemical challenge: distinguishing between the 5-methyl and 6-methyl isomers.

The Regioselectivity Trap

Classical industrial methods, such as the reduction of 4-methylphthalic anhydride, often yield inseparable mixtures of 5-methyl and 6-methyl phthalides due to minimal steric differentiation between the two carbonyls during hydride attack.

This guide prioritizes two high-fidelity pathways that guarantee the 5-methyl isomer:

-

Directed Ortho Metalation (DoM): The "Gold Standard" for regiocontrol, utilizing amide-directed lithiation.

-

Pd-Catalyzed Carbonylation: A scalable, modern approach avoiding cryogenic conditions.

Retrosynthetic Logic & Pathway Selection

The following diagram illustrates the strategic disconnection for accessing the 5-methyl isomer specifically, avoiding the mixture issues of anhydride reduction.

Figure 1: Strategic retrosynthetic analysis highlighting the avoidance of non-selective anhydride reduction in favor of directed approaches.

Protocol A: Directed Ortho Metalation (DoM)

Best For: Small-scale synthesis (mg to g), SAR studies, and absolute regiochemical assignment.

mechanistic Rationale

This method utilizes the powerful directing ability of the diethylamide group. By starting with 4-methyl-N,N-diethylbenzamide , lithiation is forced exclusively to the ortho position (C2). Subsequent trapping with a formyl source and cyclization places the oxygen at C2 and the carbonyl at C1, leaving the original methyl group at C4 (which corresponds to position 5 in the phthalide numbering system).

Materials & Reagents

-

Substrate: N,N-Diethyl-4-methylbenzamide (1.0 equiv)

-

Lithiating Agent: s-BuLi (1.1 equiv, 1.3 M in cyclohexane) or n-BuLi/TMEDA

-

Electrophile: DMF (Dimethylformamide) (1.5 equiv)

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

-

Cyclization Agent: 6M HCl or pTsOH/Toluene

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert atmosphere (

or -

Solvation: Dissolve N,N-Diethyl-4-methylbenzamide (1.91 g, 10 mmol) in anhydrous THF (50 mL).

-

Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

-

Lithiation: Add s-BuLi (8.5 mL, 11 mmol) dropwise via syringe over 10 minutes.

-

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the ortho-lithiated species.

-

Critical Step: Stir at -78 °C for 45–60 minutes. Do not allow the temperature to rise, or the lithiated species may decompose or isomerize.

-

-

Formylation: Add anhydrous DMF (1.2 mL, 15 mmol) dropwise.

-

Observation: The color will fade as the electrophile is consumed.

-

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench & Cyclization:

-

Pour the reaction mixture into 6M HCl (30 mL).

-

Reflux the biphasic mixture for 2–4 hours. This step hydrolyzes the intermediate hydroxy-amide lactol to the lactone (phthalide).

-

-

Workup:

-

Cool to room temperature. Extract with EtOAc (3 x 30 mL).

-

Wash combined organics with saturated

and brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO2, 10-20% EtOAc/Hexanes).

Protocol B: Pd-Catalyzed Carbonylation

Best For: Scale-up (>10g), process development, and labs lacking cryogenic facilities.

Mechanistic Rationale

This route builds the lactone ring by inserting carbon monoxide (CO) between an aryl halide and a pendant alcohol. By using 2-bromo-4-methylbenzyl alcohol , the positions of the methyl, hydroxymethyl, and the incoming carbonyl are fixed, guaranteeing the 5-methyl isomer.

Materials & Reagents

-

Substrate: 2-Bromo-4-methylbenzyl alcohol (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: dppp (1,3-bis(diphenylphosphino)propane) (2 mol%)

-

CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum hexacarbonyl (

) as a solid source. -

Base: Triethylamine (

) (2.0 equiv) -

Solvent: DMF or DMSO

Step-by-Step Protocol

-

Catalyst Pre-formation: In a sealable pressure tube or Schlenk flask, dissolve

(4.5 mg, 0.02 mmol) and dppp (8.2 mg, 0.02 mmol) in DMF (5 mL). Stir for 10 minutes under -

Substrate Addition: Add 2-bromo-4-methylbenzyl alcohol (215 mg, 1.0 mmol) and

(280 µL, 2.0 mmol). -

CO Introduction:

-

Balloon Method: Purge the flask with CO gas three times. Attach a balloon filled with CO.

-

Safety Note: CO is a silent killer. Perform strictly within a well-ventilated fume hood with a CO detector active.

-

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours.

-

Workup:

-

Cool to room temperature. Vent the CO carefully.

-

Dilute with water (20 mL) and extract with

(3 x 20 mL). -

Note: DMF is difficult to remove; copious water washes or LiCl solution washes are recommended.

-

-

Purification: Flash chromatography (SiO2, 15% EtOAc/Hexanes).

Experimental Workflow & Logic

The following flowchart details the critical decision points and process controls for the DoM protocol (Protocol A).

Figure 2: Process flow for the Directed Ortho Metalation (DoM) synthesis of 5-methylphthalide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (DoM) | Moisture in THF or degradation of s-BuLi. | Distill THF over Na/Benzophenone immediately before use. Titrate s-BuLi using N-pivaloyl-o-toluidine. |

| Regio-isomer Contamination | Temperature rose above -70°C during lithiation. | Use an internal thermometer. Add s-BuLi slower to prevent exotherms. |

| Incomplete Cyclization | Acid hydrolysis too mild. | Ensure reflux is vigorous. If using HCl is problematic, switch to pTsOH in refluxing toluene with a Dean-Stark trap. |

| Pd Catalyst Blacking Out | Oxygen ingress or CO starvation. | Degas solvents thoroughly (freeze-pump-thaw). Ensure CO balloon pressure is maintained. |

References

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

-

de Silva, S. O., Watanabe, M., & Snieckus, V. (1979). General synthesis of phthalides via directed ortho metalation reactions. The Journal of Organic Chemistry, 44(26), 4802–4808.

-

Coward, J. K., et al. (1989). Synthesis of Phthalide Derivatives. Journal of Medicinal Chemistry, 32(12). (Contextual reference for bioactivity).

-

Organic Syntheses. (2003). Palladium-Catalyzed Carbonylation of Aryl Halides. Organic Syntheses, Coll. Vol. 10, p.55.

Disclaimer: The protocols described involve hazardous chemicals (pyrophoric lithium reagents, carbon monoxide). All experiments must be conducted by trained personnel in a fume hood with appropriate PPE.

Application Notes and Protocols for the Utilization of 5-Methylisobenzofuran-1(3H)-one in Organic Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 5-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds. While direct literature on this specific isomer is emerging, its structural motifs suggest significant potential as a versatile building block in organic synthesis. This document outlines its preparation, key reactive sites, and extrapolates its application in the synthesis of bioactive molecules and functional materials based on the well-established chemistry of related phthalide derivatives. Detailed, field-proven protocols for key transformations are provided to empower researchers in unlocking the synthetic potential of this compound.

Introduction: The Phthalide Scaffold and the Significance of this compound

The isobenzofuran-1(3H)-one, or phthalide, framework is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds.[1] The inherent reactivity of the lactone ring, coupled with the aromatic system, provides a versatile platform for molecular elaboration. This compound, specifically, introduces a methyl group on the benzene ring, which can influence the electronic properties and steric environment of the molecule, potentially leading to unique reactivity and access to novel chemical entities.

The primary sites of reactivity on this compound are the C-3 position of the lactone ring and the aromatic ring itself. The methylene group at the C-3 position is particularly susceptible to functionalization, serving as a gateway to a diverse range of 3-substituted phthalides.

Synthesis of this compound

The most direct synthetic route to this compound is through the selective reduction of its corresponding anhydride, 4-methylphthalic anhydride. This transformation can be achieved using various reducing agents, with sodium borohydride being a common and effective choice.

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound from 4-Methylphthalic Anhydride

Materials:

-

4-Methylphthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylphthalic anhydride (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in the Synthesis of Bioactive Molecules

The phthalide core is a common feature in many natural products with diverse biological activities. Functionalization of this compound, particularly at the C-3 position, opens avenues to novel analogs of these natural products and other bioactive molecules.

Synthesis of 3-Substituted Phthalides

The C-3 position of the phthalide is readily functionalized. A common strategy involves bromination followed by nucleophilic substitution or elimination to form an exocyclic double bond, which can then undergo further reactions.

Caption: General functionalization at the C-3 position.

Protocol 2: Synthesis of 3-Alkyl-5-methylisobenzofuran-1(3H)-ones via Grignard Reaction

Materials:

-

This compound

-

Alkyl magnesium bromide (Grignard reagent, e.g., MeMgBr, EtMgBr) in a suitable solvent (e.g., THF, diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired 3-alkyl-5-methylisobenzofuran-1(3H)-one.

| Entry | Grignard Reagent | Product | Approximate Yield (%) |

| 1 | MeMgBr | 3,5-Dimethylisobenzofuran-1(3H)-one | 85-95 |

| 2 | EtMgBr | 3-Ethyl-5-methylisobenzofuran-1(3H)-one | 80-90 |

| 3 | PhMgBr | 5-Methyl-3-phenylisobenzofuran-1(3H)-one | 75-85 |

Palladium-Catalyzed Cross-Coupling Reactions

While the aromatic ring of this compound is not highly activated for cross-coupling reactions, it can be functionalized with a halide (e.g., bromine or iodine) to enable participation in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. This opens up possibilities for creating more complex molecular architectures.

Protocol 3: Bromination of the Aromatic Ring

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or Acetic Acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DCM), add a catalytic amount of FeBr₃ or use acetic acid as the solvent.

-

Add NBS (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the brominated derivative(s). Note: Bromination may lead to a mixture of isomers.

Once halogenated, the resulting aryl halide can be used in standard palladium-catalyzed cross-coupling reactions. The general catalytic cycle is depicted below.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Potential Applications in Materials Science

The isobenzofuranone core can be incorporated into larger conjugated systems to create novel organic materials with interesting photophysical properties. By utilizing cross-coupling reactions, this compound can be derivatized to synthesize fluorescent dyes or components of organic light-emitting diodes (OLEDs). The methyl group can be used to tune the solubility and solid-state packing of these materials.

Conclusion

This compound represents a valuable, yet under-explored, building block in organic synthesis. Its straightforward preparation and the reactivity of the phthalide core, particularly at the C-3 position, provide access to a wide range of derivatives. The potential for further functionalization of the aromatic ring via halogenation and subsequent palladium-catalyzed cross-coupling reactions expands its utility in the synthesis of complex bioactive molecules and functional organic materials. The protocols outlined in this guide are intended to serve as a starting point for researchers to explore the full synthetic potential of this versatile compound.

References

- Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives. (2015). Chinese Journal of Organic Chemistry.

- A process for preparing 5-phenoxy-1(3h)isobenzofuranone. (2018).

- Synthesis of 3,3′‐Disubstituted Isobenzofuran‐1(3H)‐Ones via Cs0.5H2.5PW12O40‐Catalyzed Difunctionalization of Carbonyls. (2020). ChemistrySelect.

-

4-Methylphthalic anhydride. PubChem. Retrieved from [Link]

- Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. (2016). The Journal of Organic Chemistry.

- Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)

- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2015). Organic & Biomolecular Chemistry.

- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2023). RSC Advances.

Sources

Application Note: 5-Methylisobenzofuran-1(3H)-one in Medicinal Chemistry

[1]

Executive Summary & Chemical Profile[1][2][3][4]

This compound (CAS: 5460-29-7) is a substituted phthalide derivative serving as a privileged structure in drug discovery.[1] Phthalides are bicyclic lactones fused to a benzene ring; the presence of a methyl group at the C5 position modulates lipophilicity and metabolic stability, while the lactone ring (C1-O2-C3) serves as a versatile pharmacophore and synthetic handle.[1]

This scaffold is structurally homologous to the core of Mycophenolic Acid (an immunosuppressant) and N-Butylphthalide (a stroke therapeutic).[1] In modern medicinal chemistry, it is primarily utilized as:

-

A Core Scaffold: For the synthesis of 3-substituted phthalide libraries with antimicrobial and anticancer activity.[1]

-

A Chiral Intermediate: Precursor to complex kinase inhibitors (e.g., ALK/ROS1 inhibitors) when functionalized at the C3 position.

-

A Bioisostere: Replacing coumarin or isoindolinone cores to improve solubility and hydrogen bonding profiles.[1]

Physicochemical Profile

| Property | Data | Relevance |

| IUPAC Name | 5-Methyl-3H-isobenzofuran-1-one | Systematic identification |

| Molecular Weight | 148.16 g/mol | Fragment-based drug design (Low MW) |

| LogP | ~1.8 | Optimal for CNS penetration and oral bioavailability |

| H-Bond Acceptors | 2 (Lactone Carbonyl + Oxygen) | Key interaction points for protein binding |

| Reactive Sites | C3 (Benzylic/Lactone), C5-Methyl (Benzylic) | Dual-functionalization potential |

Synthetic Utility & Mechanisms[1][9]

The utility of 5-methylphthalide lies in its divergent reactivity.[1] The molecule possesses two distinct "benzylic" sites with differing reactivities, allowing for regioselective functionalization.

A. C3-Functionalization (The Pharmacophore Generator)

The C3 protons are acidic (pKa ~18-20) due to the adjacent oxygen and the electron-withdrawing carbonyl.[1] Deprotonation yields a stabilized enolate that can react with electrophiles (aldehydes, ketones, alkyl halides) to generate 3-substituted phthalides , which constitute the majority of bioactive derivatives.

B. Radical Bromination (The "Handle")

Reaction with N-Bromosuccinimide (NBS) typically favors the C3 position over the C5-methyl group under standard radical conditions due to the stabilization provided by the heteroatom.[1] This generates 3-bromo-5-methylphthalide , a versatile electrophile for nucleophilic substitution (e.g., with Grignard reagents or phosphines).[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol 1: C3-Lithiation and Condensation (Library Synthesis)

Objective: To synthesize 3-alkylidene-5-methylphthalides (bioactive analogues) via direct lithiation.[1]

Reagents:

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.2 equiv)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.2 equiv)

-

Anhydrous THF (Solvent)[1]

-

Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add this compound (1 mmol) and dissolve in anhydrous THF (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Deprotonation: Dropwise add LiHMDS (1.2 mL, 1.2 mmol) over 5 minutes. The solution typically turns a deep orange/red color, indicating enolate formation.

-

Checkpoint: If no color change is observed, check moisture content of THF.

-

-

Incubation: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

-

Addition: Add the aldehyde (1.2 mmol) dissolved in 1 mL THF dropwise.

-

Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Quench with saturated NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL).

-

Dehydration (Optional but common): The product is often the alcohol (phthalide-alcohol).[1] To get the alkylidene (double bond), treat the crude alcohol with p-TsOH (10 mol%) in refluxing Toluene for 2 hours.

Protocol 2: Synthesis of 3-Bromo-5-Methylphthalide (Intermediate)

Objective: To create a reactive electrophile for coupling reactions.

Reagents:

-

N-Bromosuccinimide (NBS) (1.1 equiv)[1]

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)[1]

-

CCl₄ or Trifluoromethylbenzene (Solvent)[1]

Step-by-Step Methodology:

-

Mix: In a pressure tube or reflux flask, combine the starting material, NBS, and AIBN in the solvent (0.5 M concentration).

-

Reflux: Heat to reflux (80-90 °C) under an inert atmosphere.[1]

-

Monitor: The reaction is complete when the heavy NBS solid floats to the top as lighter succinimide.[1] (TLC: Check for disappearance of starting material; product is usually less polar).[1]

-

Workup: Filter off the succinimide while hot. Evaporate the solvent.[1]

-

Critical Note: 3-Bromophthalides are unstable to moisture.[1] Store under Argon in a freezer or use immediately.

-

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its role as a central node in drug design.

Caption: Divergent synthetic pathways for this compound. Path 1 (Top) generates direct bioactive libraries.[1] Path 2 (Bottom) creates handles for complex molecule assembly.[1]

Medicinal Chemistry Case Study: Kinase Inhibitors

While the 5-methyl isomer is a classic scaffold, it is crucial to distinguish it from its regioisomer, 3-methylisobenzofuran-1(3H)-one .[1]

-